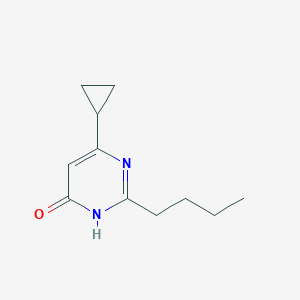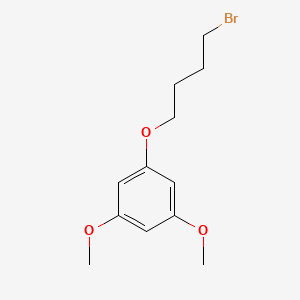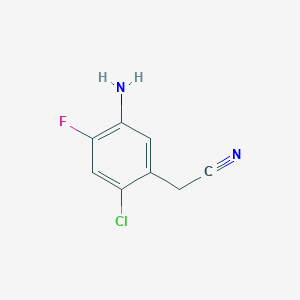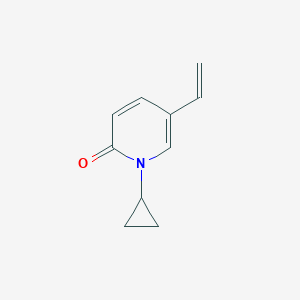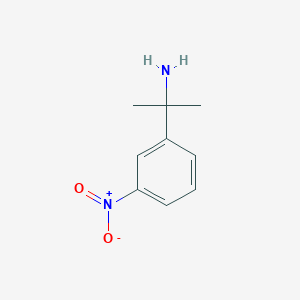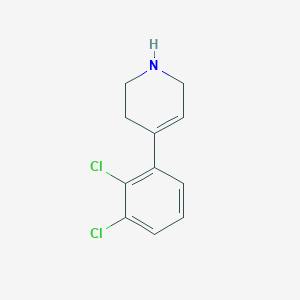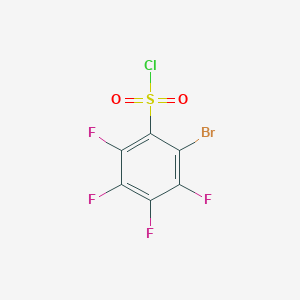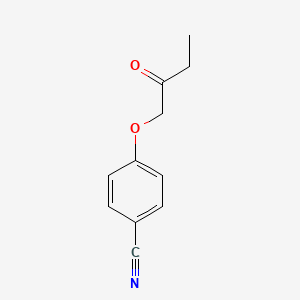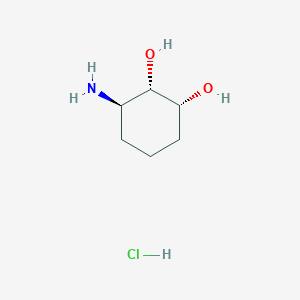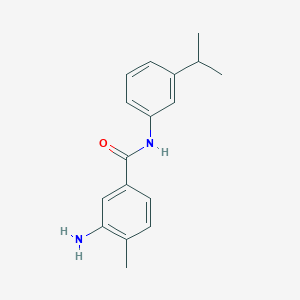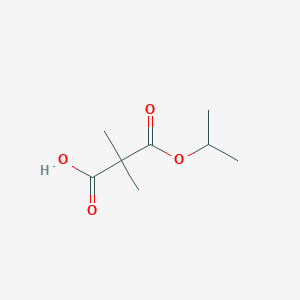
2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid: is an organic compound with the molecular formula C8H14O4. It is a derivative of malonic acid, where one of the carboxyl groups is esterified with isopropyl alcohol. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid typically involves the esterification of 2,2-Dimethylmalonic acid with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
2,2-Dimethylmalonic acid+Isopropyl alcoholAcid catalyst2,2-Dimethylmalonic acid monoisopropyl ester+Water
Industrial Production Methods:
In an industrial setting, the esterification process can be carried out in a continuous flow reactor to enhance efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions:
Oxidation: 2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols, Alcohols
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Amides, Thioesters, Ethers
科学研究应用
Chemistry:
2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid is used as a building block in organic synthesis. It is employed in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and structural versatility.
Biology:
In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also studied for its potential role in metabolic pathways and enzyme interactions.
Medicine:
The ester is investigated for its potential therapeutic applications. It serves as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry:
In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. Its unique properties make it suitable for enhancing the performance of these materials.
作用机制
The mechanism of action of 2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid involves its interaction with various molecular targets. In chemical reactions, the ester group can be hydrolyzed to release the corresponding acid and alcohol. This hydrolysis is catalyzed by acids or bases and involves the formation of a tetrahedral intermediate.
In biological systems, the compound can interact with enzymes that recognize ester substrates. The ester bond is cleaved by esterases, leading to the formation of the corresponding acid and alcohol. This process is crucial for the compound’s metabolic and pharmacological effects.
相似化合物的比较
Dimethylmalonic acid: A similar compound with two methyl groups attached to the malonic acid backbone.
Diethylmalonic acid: Another ester derivative of malonic acid, where the ester groups are ethyl instead of isopropyl.
Malonic acid: The parent compound with two carboxyl groups.
Comparison:
2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid is unique due to the presence of the isopropyl ester group, which imparts different physical and chemical properties compared to its dimethyl and diethyl counterparts. The isopropyl group provides steric hindrance, affecting the reactivity and stability of the compound. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns and product profiles.
属性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid |
InChI |
InChI=1S/C8H14O4/c1-5(2)12-7(11)8(3,4)6(9)10/h5H,1-4H3,(H,9,10) |
InChI 键 |
NUEFMPSGYJRGAV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


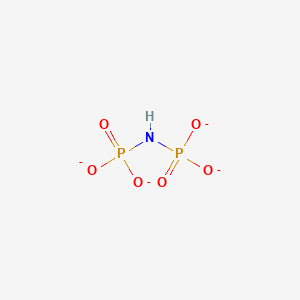
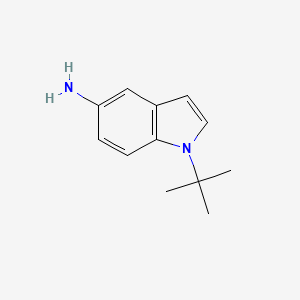
![[4-(4-Fluoro-phenyl)-thiazol-2-ylsulfanyl]-acetic acid](/img/structure/B8634282.png)
